molecular formula C13H20O4 B14474685 2-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, diethyl ester CAS No. 72357-55-2

2-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, diethyl ester

Cat. No.: B14474685
CAS No.: 72357-55-2
M. Wt: 240.29 g/mol
InChI Key: GDMGPKAQDZNICC-UHFFFAOYSA-N
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Description

2-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, diethyl ester is an organic compound with a complex structure. It belongs to the class of cycloalkenes, which are cyclic hydrocarbons containing one or more double bonds within the ring. This compound is characterized by the presence of two ester groups attached to a cyclopentene ring, along with two methyl groups at the 3 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, diethyl ester can be achieved through several methods. One common approach involves the CH alkylation of diethyl malonate with cis-1,4-dichlorobutene, followed by reaction with dichlorocarbene . This method allows for the formation of the desired ester with high yield and purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, diethyl ester undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, diethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, diethyl ester exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological and chemical effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentene: A simpler cycloalkene with a single double bond.

    Cyclopentadiene: Contains two double bonds and is used in the synthesis of various organic compounds.

    Cyclohexene: A six-membered ring with one double bond, used in similar applications.

Uniqueness

2-Cyclopentene-1,1-dicarboxylic acid, 3,4-dimethyl-, diethyl ester is unique due to its specific structure, which includes two ester groups and two methyl groups on a cyclopentene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

72357-55-2

Molecular Formula

C13H20O4

Molecular Weight

240.29 g/mol

IUPAC Name

diethyl 3,4-dimethylcyclopent-2-ene-1,1-dicarboxylate

InChI

InChI=1S/C13H20O4/c1-5-16-11(14)13(12(15)17-6-2)7-9(3)10(4)8-13/h7,10H,5-6,8H2,1-4H3

InChI Key

GDMGPKAQDZNICC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC(C(=C1)C)C)C(=O)OCC

Origin of Product

United States

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